molecular formula C19H26O2 B116798 delta(Sup4)-Androstene-3,17-dione CAS No. 897039-79-1

delta(Sup4)-Androstene-3,17-dione

Cat. No. B116798
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-WFZCBACDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta(Sup4)-Androstene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a steroid hormone that is produced naturally in the human body. It is a precursor to testosterone and other androgenic hormones. Its chemical formula is C19H26O2.

Mechanism Of Action

The mechanism of action of 4-AD is not fully understood, but it is believed to work by increasing the levels of testosterone and other androgenic hormones in the body. This can lead to increased muscle growth, improved athletic performance, and other beneficial effects.

Biochemical And Physiological Effects

4-AD has been shown to have a number of biochemical and physiological effects. It can increase muscle mass and strength, improve athletic performance, and enhance recovery after exercise. It can also increase bone density, reduce body fat, and improve mood and cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-AD in laboratory experiments is its ability to promote muscle growth and improve athletic performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. However, there are also some limitations to using 4-AD in laboratory experiments. For example, it can be difficult to control the dosage and timing of the compound, which can make it difficult to draw accurate conclusions from the results.

Future Directions

There are many potential future directions for research on 4-AD. One area of interest is its potential use in the treatment of medical conditions such as osteoporosis and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug in sports and athletics. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

The synthesis of 4-AD can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemicals to produce the compound, while microbial transformation involves the use of microorganisms to convert one substance into another.

Scientific Research Applications

4-AD has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects, meaning that it can promote muscle growth and improve athletic performance. It has also been studied for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and breast cancer.

properties

CAS RN

897039-79-1

Product Name

delta(Sup4)-Androstene-3,17-dione

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1

InChI Key

AEMFNILZOJDQLW-WFZCBACDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Origin of Product

United States

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